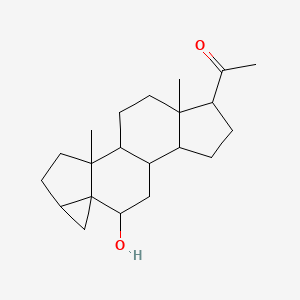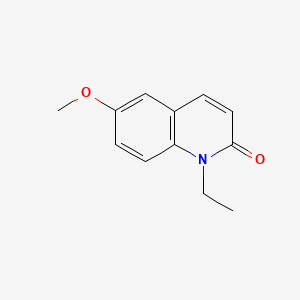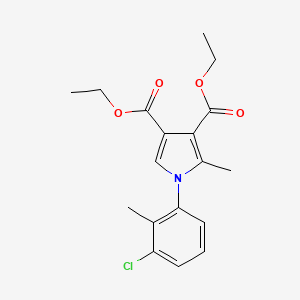
2,5,3',6'-Tetramethyl-(2.2)paracyclophane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,3’,6’-Tetramethyl-(2.2)paracyclophane: is a derivative of the [2.2]paracyclophane family, characterized by its unique structure consisting of two benzene rings connected by ethylene bridges. This compound is known for its intriguing structural and electronic properties, which make it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane typically involves the gas-phase pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . The reaction conditions include high temperatures and low pressures to facilitate the formation of the cyclophane structure.
Industrial Production Methods: While specific industrial production methods for 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions: 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution:
Oxidation and Reduction: These reactions modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and acetic anhydride under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives of 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane, which can be further utilized in different applications .
科学的研究の応用
2,5,3’,6’-Tetramethyl-(2.2)paracyclophane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane involves its ability to interact with various molecular targets through π-π interactions and cation-π interactions. These interactions facilitate the binding of the compound to specific sites on target molecules, influencing their activity and function . The pathways involved include the modulation of electronic properties and the stabilization of reactive intermediates .
類似化合物との比較
[2.2]Paracyclophane: The parent compound, known for its unique structural properties and applications in materials science.
4,7,12,15-Tetrachloro-[2.2]paracyclophane: A derivative with enhanced reactivity due to the presence of chlorine atoms.
[2.2]Paracyclophane-Bis(triazole): A compound with applications in photochemical studies and material science.
Uniqueness: 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane stands out due to its specific methyl substitutions, which enhance its stability and reactivity compared to other derivatives. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
特性
CAS番号 |
35233-72-8 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC名 |
5,11,13,15-tetramethyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C20H24/c1-13-9-18-7-8-20-12-15(3)19(11-16(20)4)6-5-17(13)10-14(18)2/h9-12H,5-8H2,1-4H3 |
InChIキー |
JTMLLDPOLFRPGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1CCC3=C(C=C(CC2)C(=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)


![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)







